N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride MSDS and safety data sheet
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride MSDS and safety data sheet
Executive Summary
In modern rational drug design, the architectural precision of building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride (CAS: 2108724-24-7 / 1858255-34-1) is a highly specialized, bifunctional pharmacophore[1][2]. By fusing a nicotinamide core—a universal recognition motif for NAD + -dependent enzymes—with a solvent-exposed, basic piperidine ring, this compound serves as a critical synthetic anchor for developing next-generation targeted therapeutics, particularly in the oncology space.
This whitepaper provides an in-depth analysis of its physicochemical properties, safety and handling causality, pharmacological utility, and self-validating protocols for its integration into complex molecular scaffolds.
Physicochemical Profiling & Quantitative Data
To ensure stoichiometric precision during synthetic scaling, understanding the exact quantitative parameters of the dihydrochloride salt is paramount. The data below summarizes the core physicochemical metrics required for formulation and reaction planning.
| Property | Quantitative / Qualitative Value |
| Chemical Name | N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride |
| CAS Registry Numbers | 2108724-24-7; 1858255-34-1 |
| Molecular Formula | C 12 H 17 N 3 O · 2HCl |
| Molecular Weight | 292.20 g/mol (Free base: 219.29 g/mol ) |
| Appearance | White to off-white crystalline powder |
| Purity Standard | ≥ 95% (typically verified via LC-MS/NMR) |
| Solubility Profile | High in DMSO, DMF, H 2 O; Insoluble in Hexanes/Ether |
| Storage Conditions | 2-8°C, desiccated, under inert atmosphere (Ar/N 2 ) |
Material Safety Data Sheet (MSDS) & Handling Protocols
As a Senior Application Scientist, I emphasize that safety protocols are not merely regulatory hurdles; they are chemically dictated necessities. The handling of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride requires specific environmental controls due to its salt form[1].
Hazard Identification & Causality
-
Hygroscopicity & Acid Release: The compound is supplied as a dihydrochloride salt. While this drastically improves aqueous solubility and prevents amine oxidation during long-term storage, it renders the powder highly hygroscopic. Exposure to ambient humidity leads to the rapid absorption of water, which can induce localized hydrolysis and the release of trace, corrosive hydrogen chloride (HCl) gas.
-
Irritation: Due to the potential for HCl release upon contact with moisture (including mucosal membranes), the compound acts as a severe eye, skin, and respiratory irritant[1].
Self-Validating Handling Protocol
-
Environmental Control: Always open the reagent bottle within a nitrogen or argon-purged glovebox or under a continuous inert gas stream. Causality: Failing to maintain anhydrous conditions will not only degrade the compound but also introduce water into downstream coupling reactions, prematurely hydrolyzing active ester intermediates and destroying reaction yields.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-layered), safety goggles, and a particulate respirator (N95 or higher) are mandatory[1]. Causality: The fine crystalline nature of the powder creates an inhalation hazard; the basicity of the liberated free amine (post-hydrolysis) can cause severe chemical burns to the respiratory tract.
Pharmacological Rationale: The Nicotinamide Pharmacophore
The strategic value of this building block lies in its structural mimicry of Nicotinamide Adenine Dinucleotide (NAD + ).
-
PARP Inhibition: Poly(ADP-ribose) polymerases (PARP1/2) utilize NAD + to synthesize poly(ADP-ribose) chains, a critical step in the DNA damage response (DDR). The nicotinamide moiety of our building block competitively binds to the NAD + pocket of PARP enzymes[3]. Once bound, modern inhibitors utilize "PARP trapping," locking the enzyme onto the DNA at the site of damage, creating a cytotoxic complex that stalls replication forks[4].
-
NAMPT Inhibition: Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD + salvage pathway. By derivatizing the piperidine ring of this building block, researchers can create potent NAMPT inhibitors that induce catastrophic intracellular NAD + depletion, leading to metabolic collapse and synthetic lethality in rapidly proliferating tumor cells[4].
Experimental Methodology: HATU-Mediated N-Acylation
To integrate this building block into a larger therapeutic scaffold, the secondary amine of the piperidine ring must be derivatized. The primary amide on the nicotinamide ring is resonance-stabilized and significantly less nucleophilic, allowing for highly regioselective reactions. Below is a self-validating protocol for coupling a generic carboxylic acid (R-COOH) using HATU.
Reagents & Stoichiometry
-
Carboxylic Acid (R-COOH): 1.0 equivalent
-
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride: 1.0 equivalent
-
HATU: 1.2 equivalents
-
DIPEA (N,N-Diisopropylethylamine): 3.0 equivalents
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Workflow
-
Pre-Activation (Active Ester Formation): Dissolve R-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add 1.0 eq of DIPEA. Stir at room temperature for 5–10 minutes.
-
Causality: Pre-activation forms the highly reactive OAt-active ester before the amine is introduced. The pyridine nitrogen atom in HATU stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, drastically accelerating the reaction rate[5]. The solution will visually transition to a pale yellow, confirming HOAt ester formation.
-
-
Amine Liberation: In a separate dry vial, suspend the dihydrochloride building block (1.0 eq) in DMF. Add 2.0 eq of DIPEA and sonicate briefly until fully dissolved.
-
Causality: The addition of exactly 2.0 equivalents of DIPEA is required to neutralize the two HCl molecules bound to the building block. This liberates the secondary piperidine amine for nucleophilic attack without leaving excess unreacted base that could trigger side reactions[6].
-
-
Coupling: Dropwise, add the liberated amine solution to the pre-activated ester solution. Stir at room temperature for 2–4 hours. Monitor the reaction via LC-MS.
-
Workup & Purification: Quench the reaction with deionized water to precipitate the product (or extract with Ethyl Acetate). Wash the organic layer extensively with saturated aqueous NaHCO 3 .
-
Causality: The NaHCO 3 wash is critical; it deprotonates and partitions the HOAt byproduct (generated from HATU) into the aqueous layer, preventing contamination of the final API[5]. Dry the organic layer over anhydrous Na 2 SO 4 and concentrate in vacuo.
-
Mechanistic Pathway Visualization
The following diagram illustrates the synthetic divergence of the building block and the subsequent pharmacological cascades leading to targeted cancer cell death.
Figure 1: Synthetic divergence and pharmacological pathways of nicotinamide-derived inhibitors.
References
- 2108724-24-7 | N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride Source: Bio-Fount URL
- 141 - Combi-Blocks (Purity & CAS Data)
- Novel Tricyclic Poly(ADP-ribose)
- Poly(ADP-ribose) polymerase (PARP)
- HATU - Reaction Mechanism and Coupling Efficiency Source: Wikipedia URL
- Economical and Practical Process Development for a Novel Multitarget Tyrosine Kinase Inhibitor Vorolanib Source: Organic Process Research & Development / ACS Publications URL
Sources
- 1. 2108724-24-7|N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride|N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride| -范德生物科技公司 [bio-fount.com]
- 2. Combi-Blocks [combi-blocks.com]
- 3. researchgate.net [researchgate.net]
- 4. Poly(ADP-ribose) polymerase (PARP) inhibitors in cardiovascular, and cerebrovascular diseases: mechanisms, current trends and challenge for clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
